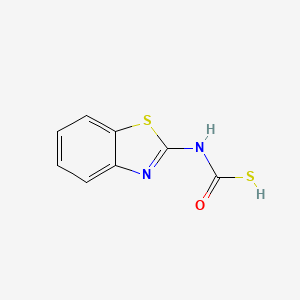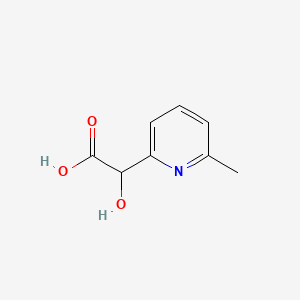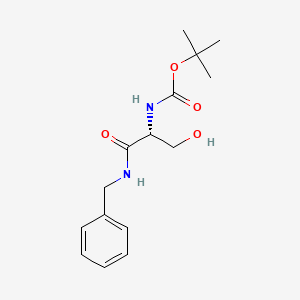
Boc-D-セリンベンジルアミド
説明
Boc-D-serine benzylamide, also known as ®-tert-Butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate , is a compound with the molecular formula C15H22N2O4 . It has a molecular weight of 294.3462 and is used for research and development purposes .
Synthesis Analysis
The synthesis of Boc-D-serine benzylamide involves the use of Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting Boc-derivative . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis
The molecular structure of Boc-D-serine benzylamide consists of a phenyl group substituted by an methanamine . The stereochemistry is absolute . The structure can be represented by the SMILES notation: CC©©OC(=O)NC@HC(=O)NCC1=CC=CC=C1 .Chemical Reactions Analysis
Boc-D-serine benzylamide, like other Boc-protected species, can undergo elimination when treated with two moles of Boc2O and catalytic amounts of DMAP, providing the corresponding pure N, N-diprotected dehydroamino acid esters .科学的研究の応用
化学合成
Boc-D-セリンベンジルアミドは、さまざまな有機化合物の合成に使用されます . その独特の構造と特性により、幅広い化学物質の生産における重要な構成要素となっています .
酵素プロセス開発
Boc-D-セリンベンジルアミドは、酵素プロセス開発において重要な役割を果たしています . これは、対応するケト酸であるヒドロキシピルビン酸のインサイチュ生成におけるD-アミノ酸オキシダーゼの基質として使用されます .
酵素カスケードの概念
酵素カスケードの概念では、Boc-D-セリンベンジルアミドは、貴重なケトースであるL-エリトロースとD-フルクトースの合成に使用されます . このプロセスには、ヒドロキシピルビン酸からアルデヒドアクセプターへのケトール基の不可逆的移動が含まれ、立体選択的な炭素-炭素結合形成によって(3S)-ケトースが形成されます .
工業規模の生産
D-トレオニンアルドラーゼファミリーの酵素によって触媒される効率的な酵素的方法が、工業規模でのD-セリン生産のために開発されました . このプロセスは、2つの貴重なケトースであるL-エリトロースとD-フルクトースの合成に適用されました .
研究開発
作用機序
Target of Action
Boc-D-serine Benzylamide is a complex compound that interacts with several targets. The primary targets of this compound are Trypsin-1 and Trypsin-2 . These are serine proteases that play crucial roles in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
The compound’s interaction with its targets involves the formation of a temporary complex, which alters the targets’ activity. It has been found to exhibit activity against the synthetic substrates Boc-Phe-Ser-Arg-Mec , Boc-Leu-Thr-Arg-Mec , Boc-Gln-Ala-Arg-Mec and Boc-Val-Pro-Arg-Mec .
Pharmacokinetics
The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of Boc-D-serine Benzylamide’s action are diverse. The compound has been found to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics . It has also shown promise in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Safety and Hazards
When handling Boc-D-serine benzylamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended . In case of accidental release, personnel should be evacuated to safe areas .
生化学分析
Biochemical Properties
Boc-D-serine benzylamide plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as serine proteases, which recognize the serine residue and facilitate peptide bond formation. Additionally, Boc-D-serine benzylamide can interact with proteins involved in signal transduction pathways, influencing their activity and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of Boc-D-serine benzylamide to the target biomolecules .
Cellular Effects
Boc-D-serine benzylamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Boc-D-serine benzylamide can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Boc-D-serine benzylamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, Boc-D-serine benzylamide can inhibit serine proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-serine benzylamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Boc-D-serine benzylamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Boc-D-serine benzylamide may result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of Boc-D-serine benzylamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Boc-D-serine benzylamide can result in toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
Boc-D-serine benzylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, Boc-D-serine benzylamide can affect the serine biosynthesis pathway, leading to changes in the levels of serine and other related metabolites .
Transport and Distribution
The transport and distribution of Boc-D-serine benzylamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. Boc-D-serine benzylamide can be transported across cell membranes by amino acid transporters, and its distribution within tissues can be influenced by binding to serum proteins and other cellular components .
Subcellular Localization
Boc-D-serine benzylamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Boc-D-serine benzylamide can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling .
特性
IUPAC Name |
tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFYHNRRPGOYJS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-58-7 | |
| Record name | Boc-D-serine benzylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253790587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-D-Serine Benzylamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3X7NB6X9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.1]nona-2,4-diene, 7-methoxy-, exo- (9CI)](/img/no-structure.png)
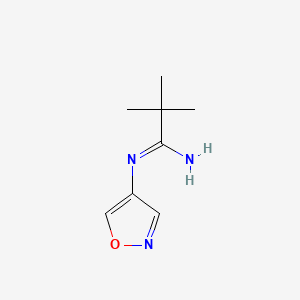
![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)
![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)
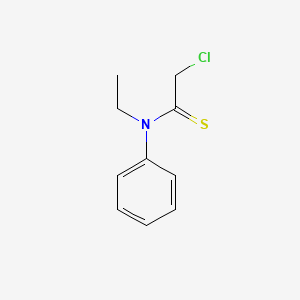

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
